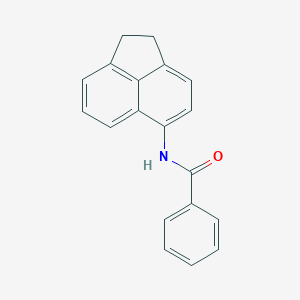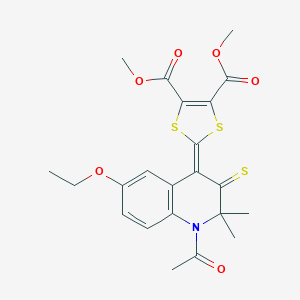
3-Nitrobenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzidine is a synthetic compound that belongs to the group of aromatic amines. It is widely used in scientific research applications due to its unique properties. It is a yellow crystalline powder that is soluble in water, ethanol, and ether.
Mecanismo De Acción
The mechanism of action of 3-Nitrobenzidine is not well understood. However, it is believed to act as a DNA-damaging agent. It has been shown to induce DNA damage in bacterial and mammalian cells. It is also believed to induce oxidative stress and inhibit the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-Nitrobenzidine has been shown to induce toxicity in various cell types. It has been shown to induce apoptosis in human liver cells. It has also been shown to induce oxidative stress and inflammation in human lung cells. Moreover, it has been shown to induce genotoxicity in human lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Nitrobenzidine is that it is readily available and easy to synthesize. Moreover, it is relatively stable and can be stored for long periods of time. However, one of the limitations of 3-Nitrobenzidine is that it is toxic and can induce cell death at high concentrations. Therefore, it should be handled with care in laboratory experiments.
Direcciones Futuras
There are several future directions for the use of 3-Nitrobenzidine in scientific research. One of the future directions is to investigate its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, and therefore, it may have potential as a chemotherapeutic agent. Another future direction is to investigate its potential as an antioxidant. It has been shown to induce oxidative stress, but it may also have potential as an antioxidant due to its ability to inhibit the activity of antioxidant enzymes. Moreover, it may have potential as a precursor for the synthesis of novel pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 3-Nitrobenzidine is a synthetic compound that has several scientific research applications. It is widely used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. It has been shown to induce DNA damage, oxidative stress, and inflammation in various cell types. Moreover, it has potential as an anticancer agent and an antioxidant. However, it should be handled with care in laboratory experiments due to its toxicity.
Métodos De Síntesis
3-Nitrobenzidine can be synthesized by the nitration of benzidine with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of 0-5°C. The product is then purified by recrystallization from hot water.
Aplicaciones Científicas De Investigación
3-Nitrobenzidine is widely used in scientific research applications. It is used as a reagent for the determination of sulfonamide antibiotics in biological samples. It is also used as a precursor for the synthesis of dyes and pigments. Moreover, it is used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
61841-39-2 |
|---|---|
Nombre del producto |
3-Nitrobenzidine |
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,13-14H2 |
Clave InChI |
OESUYYFUIPUBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
Otros números CAS |
61841-39-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



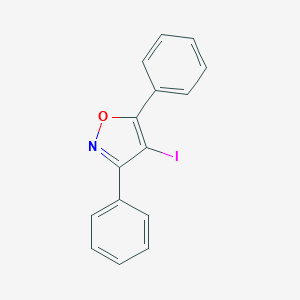
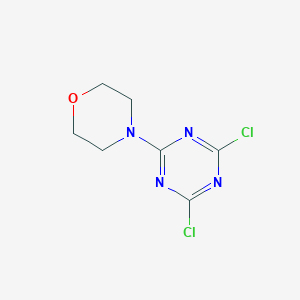

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
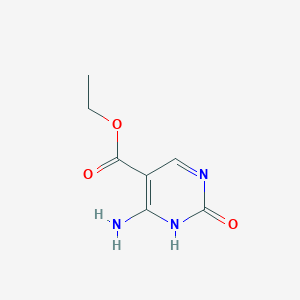
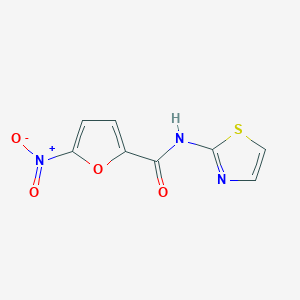

![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
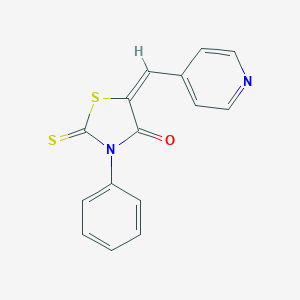
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
